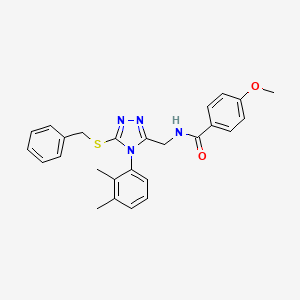
N-((5-(Benzylthio)-4-(2,3-Dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is an organic compound characterized by a triazole ring, benzylthio group, and dimethylphenyl group
Wissenschaftliche Forschungsanwendungen
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry
Catalysis: : Serves as a catalyst in organic synthesis reactions, particularly those involving triazole intermediates.
Material Science: : Utilized in the development of advanced materials with enhanced properties.
Biology
Bioactivity Studies: : Acts as a probe in studying the interaction with biological targets, such as enzymes or receptors.
Inhibitors: : Used in the development of enzyme inhibitors for research on metabolic pathways.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Drug Delivery: : Explored as a component in drug delivery systems to enhance the efficacy and specificity of treatments.
Industry
Agrochemicals: : Evaluated for use in agricultural applications as pesticides or herbicides.
Polymers: : Incorporated into polymer matrices to improve mechanical and thermal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the triazole ring through a cyclization reaction.
Introduction of the benzylthio group via a nucleophilic substitution.
Attachment of the dimethylphenyl and methoxybenzamide groups through electrophilic aromatic substitution and acylation reactions, respectively.
Optimal reaction conditions often include:
Use of anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Catalysts such as triethylamine or pyridine.
Reaction temperatures ranging from ambient to reflux conditions.
Industrial Production Methods
Scaling up the production involves continuous flow chemistry techniques to enhance the reaction efficiency and product yield. Automation and real-time monitoring are also crucial to ensure consistent quality and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : Typically leads to the formation of sulfoxide or sulfone derivatives.
Reduction: : Can result in the reduction of the benzylthio group to a thiol.
Substitution: : The benzylthio group can undergo nucleophilic substitution to form different analogs.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) as oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: : Alkyl halides or acyl chlorides for introducing new functional groups.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
Oxidation yields sulfoxide or sulfone derivatives.
Reduction forms thiol or partially reduced intermediates.
Substitution generates various analogs with altered benzylthio groups.
Wirkmechanismus
The mechanism by which N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:
Molecular Targets and Pathways
Target Enzymes or Receptors: : Binds to specific enzymes or receptors to modulate their activity.
Signal Transduction Pathways: : Interferes with cellular signaling pathways, leading to altered cellular responses.
Gene Expression: : Can influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:
List of Similar Compounds
N-((5-(ethylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: : Differing by the alkyl group on the sulfur atom.
N-((5-(benzylthio)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: : Differing by the substitution pattern on the phenyl ring.
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: : Differing by the alkoxy group on the benzamide moiety.
Eigenschaften
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-18-8-7-11-23(19(18)2)30-24(16-27-25(31)21-12-14-22(32-3)15-13-21)28-29-26(30)33-17-20-9-5-4-6-10-20/h4-15H,16-17H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVWCOWDLDSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)
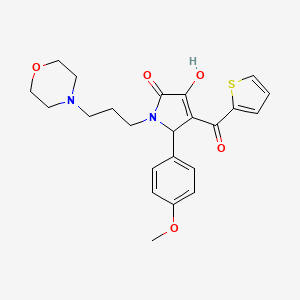
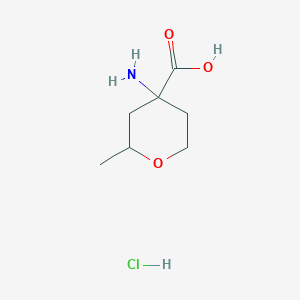
![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)
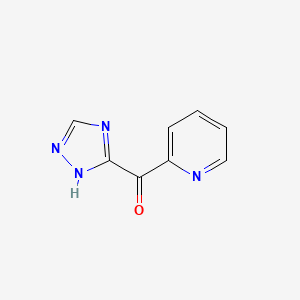
![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)
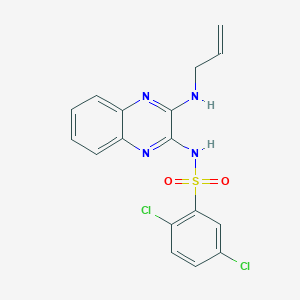

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)


![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
